1-(2-Methoxyphenyl)-3-[4-(propan-2-yl)phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxyphenyl)-3-[4-(propan-2-yl)phenyl]urea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a methoxy group attached to a phenyl ring and an isopropyl group attached to another phenyl ring, both linked by a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyphenyl)-3-[4-(propan-2-yl)phenyl]urea typically involves the reaction of 2-methoxyaniline with 4-isopropylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyphenyl)-3-[4-(propan-2-yl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or nitrating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-(2-Methoxyphenyl)-3-[4-(propan-2-yl)phenyl]urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)-3-[4-(propan-2-yl)phenyl]urea involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2-Hydroxyphenyl)-3-[4-(propan-2-yl)phenyl]urea: Similar structure but with a hydroxyl group instead of a methoxy group.
1-(2-Methoxyphenyl)-3-[4-(methyl)phenyl]urea: Similar structure but with a methyl group instead of an isopropyl group.
Uniqueness
1-(2-Methoxyphenyl)-3-[4-(propan-2-yl)phenyl]urea is unique due to the presence of both a methoxy group and an isopropyl group, which can influence its chemical reactivity and biological activity
Properties
CAS No. |
76393-37-8 |
---|---|
Molecular Formula |
C17H20N2O2 |
Molecular Weight |
284.35 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)-3-(4-propan-2-ylphenyl)urea |
InChI |
InChI=1S/C17H20N2O2/c1-12(2)13-8-10-14(11-9-13)18-17(20)19-15-6-4-5-7-16(15)21-3/h4-12H,1-3H3,(H2,18,19,20) |
InChI Key |
CHXGVUYMPYGICD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.